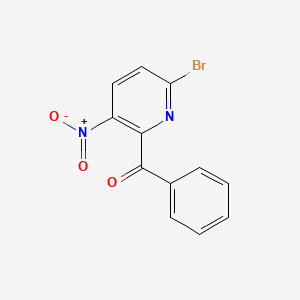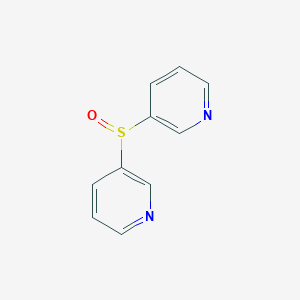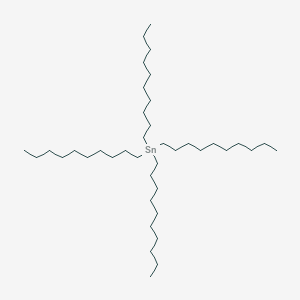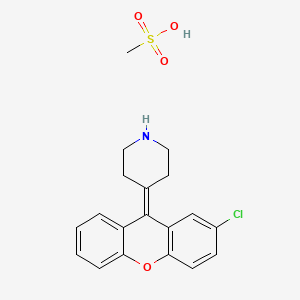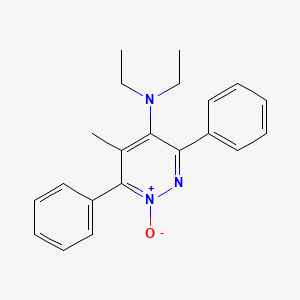![molecular formula C17H19NO B14611531 1-Propanone, 3-[4-(dimethylamino)phenyl]-1-phenyl- CAS No. 58122-02-4](/img/structure/B14611531.png)
1-Propanone, 3-[4-(dimethylamino)phenyl]-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 3-[4-(dimethylamino)phenyl]-1-phenyl- is an organic compound with the molecular formula C17H19NO It is a ketone that features a phenyl group and a dimethylamino group attached to the propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Propanone, 3-[4-(dimethylamino)phenyl]-1-phenyl- can be synthesized through several methods. One common approach involves the reaction of 4-dimethylaminobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propanone, 3-[4-(dimethylamino)phenyl]-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
1-Propanone, 3-[4-(dimethylamino)phenyl]-1-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.
Industry: It is utilized in the production of dyes, pharmaceuticals, and other chemical products
Mécanisme D'action
The mechanism by which 1-Propanone, 3-[4-(dimethylamino)phenyl]-1-phenyl- exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The phenyl group contributes to the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems .
Comparaison Avec Des Composés Similaires
1-(4-Dimethylaminophenyl)ethanone: Similar structure but with an ethanone backbone.
1-(4-Dimethylaminophenyl)-2-propanone: Similar structure with an additional methyl group on the propanone backbone.
Uniqueness: 1-Propanone, 3-[4-(dimethylamino)phenyl]-1-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
58122-02-4 |
|---|---|
Formule moléculaire |
C17H19NO |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
3-[4-(dimethylamino)phenyl]-1-phenylpropan-1-one |
InChI |
InChI=1S/C17H19NO/c1-18(2)16-11-8-14(9-12-16)10-13-17(19)15-6-4-3-5-7-15/h3-9,11-12H,10,13H2,1-2H3 |
Clé InChI |
KAPDOSXLBGGRBD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Hydroxy-3-(2-hydroxyphenyl)sulfanylpropyl]sulfanylphenol](/img/structure/B14611449.png)
![[(5S,5aS,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate](/img/structure/B14611456.png)
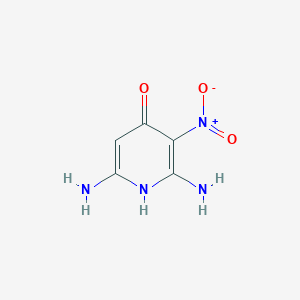
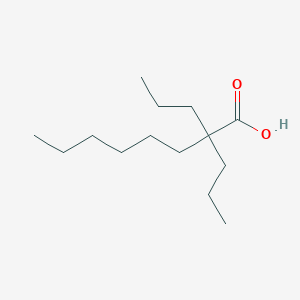
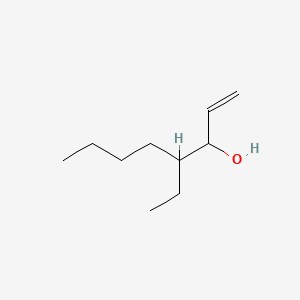
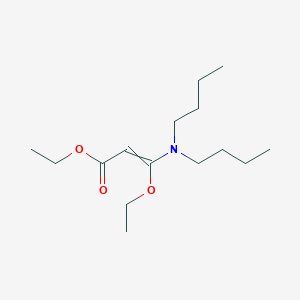
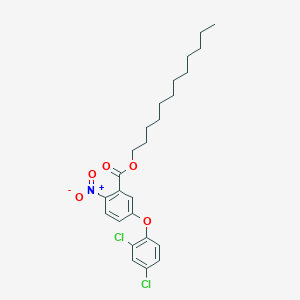
![[(3-Methylbut-3-en-2-yl)sulfanyl]benzene](/img/structure/B14611490.png)

